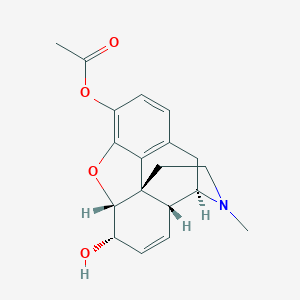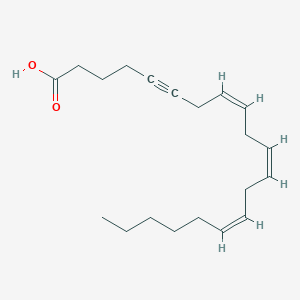
2-nonil-3-hidroxi-4-quinolona
Descripción general
Descripción
2-Nonyl-3-hydroxy-4-Quinolone: is a quinolone compound produced by the bacterium Pseudomonas aeruginosa and other related bacteria. It acts as a quorum sensing signal molecule, which means it plays a crucial role in bacterial communication, controlling the expression of many virulence genes as a function of cell population density .
Aplicaciones Científicas De Investigación
Chemistry: 2-nonyl-3-hydroxy-4-Quinolone is used as a model compound in studying quinolone chemistry and its derivatives. It is also used in the synthesis of novel antibacterial agents .
Biology: In biological research, it serves as a quorum sensing signal molecule to study bacterial communication and virulence. It is also used to investigate the mechanisms of bacterial resistance and biofilm formation .
Medicine: The compound is explored for its potential in developing new antibacterial therapies, particularly against Pseudomonas aeruginosa infections .
Industry: In the industrial sector, it is used in the development of biosensors and as a chemical intermediate in the synthesis of other quinolone-based compounds .
Direcciones Futuras
Quinolones possess medicinally interesting properties ranging from antiallergenic and anticancer to antimicrobial activities . They have served in the development of many synthetic drugs, including the successful fluoroquinolone antibiotics . The future directions for “3,4-Quinolinediol, 2-nonyl-” could involve further exploration of its medicinal properties and potential applications.
Mecanismo De Acción
2-nonyl-3-hydroxy-4-Quinolone exerts its effects by acting as a quorum sensing signal molecule. It binds to the PqsR receptor in Pseudomonas aeruginosa, activating the transcription of genes involved in virulence and biofilm formation. This process is crucial for the bacteria to coordinate their behavior based on population density .
Análisis Bioquímico
Biochemical Properties
2-nonyl-3-hydroxy-4-quinolone is involved in various biochemical reactions, primarily as a quorum sensing signal molecule. It interacts with the LysR-type transcriptional regulator protein PqsR (MvfR) in Pseudomonas aeruginosa . This interaction activates the biosynthesis of other quorum sensing signal molecules, such as 2-heptyl-3-hydroxy-4-quinolone, and upregulates the expression of virulence genes . The compound also chelates ferric iron at physiological pH via its 3’-hydroxy group, which is essential for bacterial iron acquisition .
Cellular Effects
2-nonyl-3-hydroxy-4-quinolone influences various cellular processes in bacteria. It regulates the expression of virulence genes, which are responsible for the pathogenicity of Pseudomonas aeruginosa . This regulation occurs through the quorum sensing mechanism, where the compound acts as a signal molecule that triggers gene expression based on cell population density . Additionally, 2-nonyl-3-hydroxy-4-quinolone affects biofilm formation, a critical factor in bacterial persistence and resistance to antibiotics .
Molecular Mechanism
At the molecular level, 2-nonyl-3-hydroxy-4-quinolone exerts its effects by binding to the PqsR protein, a key component of the quorum sensing system in Pseudomonas aeruginosa . This binding stabilizes the protein’s ligand-binding pocket through hydrophobic interactions, leading to the activation of quorum sensing signal molecule biosynthesis and the upregulation of virulence genes . The compound also chelates ferric iron, facilitating its uptake by the bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-nonyl-3-hydroxy-4-quinolone can change over time. The compound is stable at room temperature and can be stored as a solid at -20°C for up to three years . In solution, it remains stable at -80°C for six months and at -20°C for one month . Long-term exposure to 2-nonyl-3-hydroxy-4-quinolone in in vitro studies has shown that it can lead to persistent biofilm formation and increased resistance to antibiotics .
Dosage Effects in Animal Models
The effects of 2-nonyl-3-hydroxy-4-quinolone vary with different dosages in animal models. At low doses, the compound can effectively regulate quorum sensing and virulence gene expression without causing significant toxicity . At high doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a minimum concentration of the compound is required to trigger quorum sensing and gene expression .
Metabolic Pathways
2-nonyl-3-hydroxy-4-quinolone is involved in the metabolic pathways of Pseudomonas aeruginosa, particularly in the biosynthesis of quorum sensing signal molecules . The compound interacts with enzymes such as PqsA, which is the first enzyme in the biosynthesis pathway . This interaction leads to the production of other signal molecules, including 2-heptyl-3-hydroxy-4-quinolone . The compound also affects metabolic flux and metabolite levels by regulating gene expression .
Transport and Distribution
Within cells and tissues, 2-nonyl-3-hydroxy-4-quinolone is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in bacterial cells, where it can effectively participate in quorum sensing and gene regulation . The compound’s ability to chelate ferric iron also plays a role in its transport and distribution within bacterial cells .
Subcellular Localization
2-nonyl-3-hydroxy-4-quinolone is localized in specific subcellular compartments within bacterial cells, where it exerts its activity . The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its effective participation in quorum sensing and gene regulation . The subcellular localization of 2-nonyl-3-hydroxy-4-quinolone is essential for its function as a quorum sensing signal molecule and its role in bacterial pathogenicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-nonyl-3-hydroxy-4-Quinolone typically involves the condensation of 2-aminobenzophenone with nonanal under acidic conditions, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods: Industrial production of 2-nonyl-3-hydroxy-4-Quinolone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-nonyl-3-hydroxy-4-Quinolone can undergo oxidation reactions, often resulting in the formation of quinolone N-oxides.
Reduction: Reduction reactions can convert the quinolone to its corresponding hydroquinoline.
Substitution: The compound can participate in substitution reactions, particularly at the 3-hydroxy and 4-quinolone positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Quinolone N-oxides.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinolones depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds:
- 2-heptyl-3-hydroxy-4-Quinolone
- 2-heptyl-4-hydroxyquinoline
- 2-nonyl-4-hydroxyquinoline
Comparison: 2-nonyl-3-hydroxy-4-Quinolone is unique due to its longer nonyl side chain, which affects its hydrophobic interactions and binding affinity to the PqsR receptor. This makes it a more potent quorum sensing signal molecule compared to its shorter-chain analogs .
Propiedades
IUPAC Name |
3-hydroxy-2-nonyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-13-16-18(21)17(20)14-11-9-10-12-15(14)19-16/h9-12,21H,2-8,13H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZSNBAQPVKMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=C(C(=O)C2=CC=CC=C2N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433174 | |
| Record name | 3,4-Quinolinediol, 2-nonyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
521313-36-0 | |
| Record name | 3,4-Quinolinediol, 2-nonyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)




